![molecular formula C17H29NO B4668018 N,N-diethyl-6-(4-methylphenoxy)-1-hexanamine](/img/structure/B4668018.png)
N,N-diethyl-6-(4-methylphenoxy)-1-hexanamine
Overview
Description
N,N-diethyl-6-(4-methylphenoxy)-1-hexanamine, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. DMHA belongs to the class of psychoactive compounds known as central nervous system stimulants. The compound has been the subject of intense scientific research due to its unique properties and potential benefits.
Mechanism of Action
DMHA acts as a central nervous system stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The compound achieves this by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synapse. The increased levels of neurotransmitters result in increased alertness, focus, and energy levels.
Biochemical and Physiological Effects:
DMHA has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and respiratory rate. DMHA has also been shown to increase thermogenesis, leading to increased metabolic rate and potential weight loss. The compound has also been shown to improve cognitive function, including memory and attention.
Advantages and Limitations for Lab Experiments
DMHA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. DMHA has also been shown to have a range of potential applications, making it a versatile compound for use in various fields. However, there are also limitations to the use of DMHA in lab experiments. The compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the compound's potential for abuse and misuse must be considered when using it in lab experiments.
Future Directions
There are several future directions for research on DMHA. One potential area of research is the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the compound's long-term effects and potential for abuse. Finally, further research is needed to explore the compound's potential applications in various fields, including sports performance, weight loss, and cognitive enhancement.
Conclusion:
DMHA is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. The compound has been extensively studied for its potential use as a central nervous system stimulant, cognitive enhancer, and weight loss aid. DMHA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are advantages and limitations to the use of DMHA in lab experiments, the compound's potential applications and versatility make it a promising area of research for the future.
Scientific Research Applications
DMHA has been the subject of intense scientific research due to its potential applications in various fields. The compound has been studied for its potential use as a central nervous system stimulant, cognitive enhancer, and weight loss aid. DMHA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N,N-diethyl-6-(4-methylphenoxy)hexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-18(5-2)14-8-6-7-9-15-19-17-12-10-16(3)11-13-17/h10-13H,4-9,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVDZSIAPTQRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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